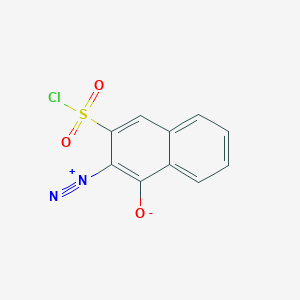
3-(Chlorosulfonyl)-2-diazonionaphthalen-1-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Chlorosulfonyl)-2-diazonionaphthalen-1-olate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of a chlorosulfonyl group and a diazonium group attached to a naphthalene ring, making it a versatile reagent in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chlorosulfonyl)-2-diazonionaphthalen-1-olate typically involves the diazotization of 3-amino-2-naphthol followed by chlorosulfonation. The diazotization process is carried out by treating 3-amino-2-naphthol with sodium nitrite in the presence of hydrochloric acid at low temperatures. The resulting diazonium salt is then reacted with chlorosulfonic acid to introduce the chlorosulfonyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Chlorosulfonyl)-2-diazonionaphthalen-1-olate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, leading to the formation of different substituted naphthalene derivatives.
Reduction Reactions: The compound can be reduced to form 3-(Chlorosulfonyl)-2-naphthol.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium iodide, and phenols. Reactions are typically carried out in aqueous or alcoholic solutions at low temperatures.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products
Substitution: Various substituted naphthalene derivatives.
Reduction: 3-(Chlorosulfonyl)-2-naphthol.
Oxidation: Sulfonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Chlorosulfonyl)-2-diazonionaphthalen-1-olate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various naphthalene derivatives.
Biology: Employed in the study of enzyme mechanisms and protein labeling due to its reactive diazonium group.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-(Chlorosulfonyl)-2-diazonionaphthalen-1-olate involves the reactivity of its diazonium and chlorosulfonyl groups. The diazonium group can undergo electrophilic substitution reactions, while the chlorosulfonyl group can participate in nucleophilic substitution reactions. These reactive groups allow the compound to interact with various molecular targets, facilitating the formation of new chemical bonds and the modification of existing structures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorosulfonyl isocyanate: Known for its versatility in organic synthesis, particularly in the preparation of β-lactams and other medicinally important compounds.
N-(Chlorosulfonyl)imidoyl chlorides: Used in the synthesis of 1,2,4-benzothiadiazine derivatives, which exhibit a wide range of biological effects.
Uniqueness
3-(Chlorosulfonyl)-2-diazonionaphthalen-1-olate stands out due to its dual reactivity, combining the properties of both diazonium and chlorosulfonyl groups. This makes it a valuable reagent in synthetic chemistry, offering unique pathways for the formation of complex organic molecules.
Eigenschaften
CAS-Nummer |
36443-15-9 |
|---|---|
Molekularformel |
C10H5ClN2O3S |
Molekulargewicht |
268.68 g/mol |
IUPAC-Name |
3-chlorosulfonyl-2-diazonionaphthalen-1-olate |
InChI |
InChI=1S/C10H5ClN2O3S/c11-17(15,16)8-5-6-3-1-2-4-7(6)10(14)9(8)13-12/h1-5H |
InChI-Schlüssel |
GCTNRXMQYRFTNC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C(=C2[O-])[N+]#N)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2Z)-3-(1H-benzimidazol-2-yl)-2-[(4-methoxyphenyl)imino]-2H-chromen-7-ol](/img/structure/B13820827.png)
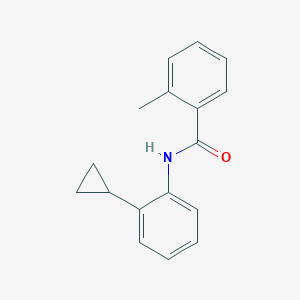
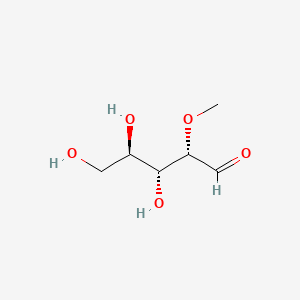
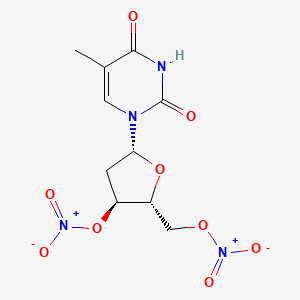
![(4R)-4-[(1R,4Z,8E,10Z,12S,17R)-17-hydroxy-5,12-dimethyl-3-oxo-2,16-dioxabicyclo[13.3.1]nonadeca-4,8,10-trien-17-yl]-1,3-thiazolidin-2-one](/img/structure/B13820854.png)

![1H-Indole-2-carbonitrile,4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-](/img/structure/B13820858.png)

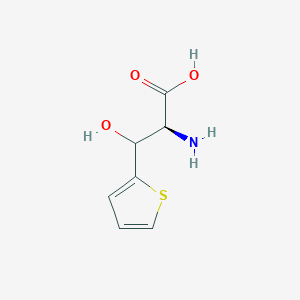
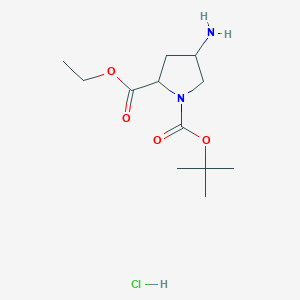
![6'-amino-5-chloro-2-oxo-3'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B13820888.png)
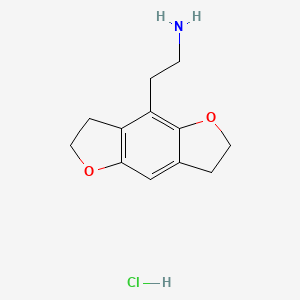
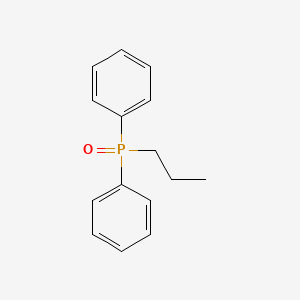
![(2R)-2-(diethylamino)-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13820908.png)
